molecular formula C9H6N2O2 B172054 Quinazoline-4-carboxylic acid CAS No. 16499-51-7

Quinazoline-4-carboxylic acid

Cat. No. B172054
CAS RN: 16499-51-7
M. Wt: 174.16 g/mol
InChI Key: UGTWMWCZTAKZGE-UHFFFAOYSA-N
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Description

Quinazoline-4-carboxylic acid is a heterocyclic compound, a quinazoline with a carbonyl group in the C 4 N 2 ring . It is used in the synthesis of HCV NS5A replication complex inhibitors . Quinazoline and quinazolinone derivatives have drawn considerable attention due to their expanded applications in the field of pharmaceutical chemistry .


Synthesis Analysis

A simple and easy synthesis of 2‐ (3‐nitro-phenyl)‐quinazoline‐4‐carboxylic acid has been successfully developed through a one‐pot three‐component condensation reaction . Another method involves the conversion of the primary amide to a nitrile, leading to the in situ generation of KOH, which hydrolyzes isatoic anhydride to give a 1-cyano-2-amine 3-acid-potassium salt .


Chemical Reactions Analysis

Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .

Scientific Research Applications

Anti-Cancer Activity

Quinazoline derivatives are the core structures in various clinical drugs such as gefitinib, erlotinib, canertinib, vandetanib, afatinib, and dacomitinib . These drugs are used for the treatment of various types of cancers .

Anti-Microbial Activity

Quinazoline and its related scaffolds have shown significant anti-microbial activity . This has led to great interest among medicinal chemists for the development of new drugs or drug candidates .

Anti-Convulsant Activity

Quinazoline and quinazolinone scaffolds have been found to exhibit anti-convulsant activity . This makes them potential candidates for the development of drugs to treat convulsive disorders .

Anti-Inflammatory Activity

Quinazoline and quinazolinone derivatives have shown anti-inflammatory activity . This makes them potential candidates for the development of drugs to treat inflammatory conditions .

Anti-Hyperlipidaemia Activity

Quinazoline and its related scaffolds have shown anti-hyperlipidaemia activity . This makes them potential candidates for the development of drugs to treat hyperlipidaemia .

Inhibitors of Alkaline Phosphatases

A diverse range of quinazoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . This suggests potential applications in the treatment of diseases related to the overactivity of alkaline phosphatases .

Anti-Parkinsonism Activity

Quinazoline and quinazolinone derivatives have shown anti-Parkinsonism activity . This makes them potential candidates for the development of drugs to treat Parkinson’s disease .

Anti-Malarial Activity

Quinazoline and quinazolinone derivatives have shown anti-malarial activity . This makes them potential candidates for the development of drugs to treat malaria .

Mechanism of Action

Target of Action

Quinazoline-4-carboxylic acid and its derivatives have been found to target a variety of cellular components, contributing to their diverse pharmacological activities . The primary targets of these compounds include various enzymes and receptors, such as vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) . These targets play crucial roles in cellular processes like cell growth and proliferation .

Mode of Action

Quinazoline-4-carboxylic acid interacts with its targets in a specific manner, leading to changes in cellular functions. For instance, when it binds to VEGFR, it inhibits the receptor’s activity, thereby suppressing the growth of vascular endothelial cells . This interaction can lead to the inhibition of angiogenesis, a process critical for tumor growth and metastasis .

Biochemical Pathways

The action of Quinazoline-4-carboxylic acid affects several biochemical pathways. One of the key pathways influenced by this compound is the VEGF signaling pathway . By inhibiting VEGFR, this compound disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . The disruption of this pathway can lead to the suppression of tumor growth .

Pharmacokinetics

The pharmacokinetics of Quinazoline-4-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability . For instance, the presence of a carboxylic acid ester at the 2nd position of quinazoline is essential for the anti-bacterial activity . Moreover, fluorine-containing molecules were found to have greater potential, probably due to improved lipophilicity, bioavailability, and metabolic stability .

Result of Action

The molecular and cellular effects of Quinazoline-4-carboxylic acid’s action are diverse, given its ability to interact with multiple targets. For example, by inhibiting VEGFR, it can suppress the growth of vascular endothelial cells, leading to the inhibition of angiogenesis . This can result in the suppression of tumor growth .

Action Environment

The action, efficacy, and stability of Quinazoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, potentially affecting the compound’s efficacy . Furthermore, the compound’s stability can be affected by factors such as pH and temperature .

Safety and Hazards

Quinazoline-4-carboxylic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Quinazoline-4-carboxylic acid and its derivatives have shown promising activity against different tumors . In the search for new sEH inhibitors, novel amide analogues of the quinazoline-7-carboxylic acid derivative have been designed and synthesized to evaluate their potential for inhibiting sEH . This suggests that the development of novel quinazoline derivatives as anticancer drugs is a promising area for future research .

properties

IUPAC Name

quinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTWMWCZTAKZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the recent advancements in synthesizing Quinazoline-4-carboxylic acid and its derivatives?

A1: Recent research [, ] highlights an efficient one-pot, three-component synthesis method for Quinazoline-4-carboxylic acid. This method involves a condensation reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt (derived from isatin hydrolysis) with an aldehyde (e.g., 4-chlorobenzaldehyde or benzaldehyde) and ammonium acetate. This approach allows for synthesizing various derivatives, including esters and amides, by reacting the acid with alcohols or amines, respectively.

Q2: How are the synthesized Quinazoline-4-carboxylic acid derivatives structurally characterized?

A2: Researchers employed various spectroscopic techniques [, ] to confirm the structures of synthesized compounds. These include:* 1H NMR and 13C NMR: Provide detailed information about the hydrogen and carbon atoms' environment in the molecule, respectively. * IR Spectroscopy: Identifies functional groups present in the molecules based on their characteristic vibrations.* Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.

Q3: Is there any information about the color properties of Quinazoline-4-carboxylic acid derivatives?

A3: While the provided research [, ] doesn't specifically discuss the color of Quinazoline-4-carboxylic acid derivatives, related research [] on Isamic acid, a derivative containing a spiro-quinazoline ring system, indicates a red color. This coloration is attributed to spiroconjugation, suggesting that similar structural features in Quinazoline-4-carboxylic acid derivatives might influence their color properties.

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